molecular formula C22H31N3O B11020117 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-(pyridin-2-ylmethyl)acetamide

2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11020117
M. Wt: 353.5 g/mol
InChI Key: JAZVRZSEOCRECT-UHFFFAOYSA-N
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Description

2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a cyclohexyl group, and a pyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the pyrrole ring, the cyclohexyl group, and the pyridine moiety. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclohexyl Group Introduction: This step may involve the hydrogenation of a benzene ring or the use of cyclohexyl halides in substitution reactions.

    Pyridine Moiety Addition: The pyridine ring can be introduced through various methods, including the Chichibabin synthesis or by using pyridine derivatives in coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETIC ACID
  • 2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]METHANOL

Uniqueness

2-[4-TERT-BUTYL-1-(1H-PYRROL-1-YL)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4-tert-butyl-1-pyrrol-1-ylcyclohexyl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C22H31N3O/c1-21(2,3)18-9-11-22(12-10-18,25-14-6-7-15-25)16-20(26)24-17-19-8-4-5-13-23-19/h4-8,13-15,18H,9-12,16-17H2,1-3H3,(H,24,26)

InChI Key

JAZVRZSEOCRECT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)NCC2=CC=CC=N2)N3C=CC=C3

Origin of Product

United States

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